Sitaxsentan sodium, also known as Sitaxsentan, is a highly selective endothelin A receptor antagonist. [] It is an organic, non-peptide compound that is orally active. [] In scientific research, Sitaxsentan is primarily used to investigate the role of endothelin-1 and the endothelin A receptor in various physiological and pathological processes. [] Sitaxsentan's selectivity for the endothelin A receptor over the endothelin B receptor makes it a valuable tool for dissecting the individual contributions of these receptor subtypes. []
Sitaxsentan sodium contains a 1,3-benzodioxole ring, which undergoes enzymatic demethylation to form an ortho-catechol metabolite. [] This metabolite can further oxidize to a reactive ortho-quinone metabolite. [] The formation of the ortho-quinone metabolite is thermodynamically favorable, with an enthalpy change of -6.3 kcal/mol. [] Density functional calculations predict that glutathione is more likely to conjugate at the 2-position of the phenyl ring than the 5-position. [] This reactivity with glutathione could explain the idiosyncratic hepatotoxicity observed with Sitaxsentan. []
Sitaxsentan acts as a highly selective antagonist of the endothelin A receptor. [, ] It binds competitively to the endothelin A receptor, preventing the binding of endothelin-1. [] This blockade of endothelin A receptors inhibits the vasoconstrictive and mitogenic effects of endothelin-1. [, , , , ] Sitaxsentan's selectivity for the endothelin A receptor allows the endothelin B receptor to function normally, including its role in vasodilation and endothelin-1 clearance. [] This selectivity may contribute to a more favorable safety profile compared to non-selective endothelin receptor antagonists. [, ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: